7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
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Overview
Description
“7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” is a chemical compound with the molecular weight of 277.06 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” can be represented by the InChI code: 1S/C7H8IN3O/c1-5(12)10-2-3-11-7(10)6(8)4-9-11/h4H,2-3H2,1H3 . This indicates the presence of carbon, hydrogen, iodine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” are not mentioned in the literature, imidazole derivatives are known to show a broad range of biological activities .Physical And Chemical Properties Analysis
“7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” is a powder at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Energetic Materials and Biocidal Efficiency
Compounds containing iodine-rich pyrazole and imidazole derivatives, such as 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been explored for their application in creating energetic materials. These compounds, through their thermal decomposition, have shown the potential for significant biocidal efficiency, offering a new approach to microbial destruction that is more effective than some existing biocides. The decomposition products of these energetic materials destroy microbes efficiently at temperatures below 400°C without the need for additional oxidizers or combustion adjuvants, making them suitable for a variety of agent defeat applications (Zhao et al., 2017).
Antimicrobial Activity
The synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides has been reported, with some derivatives prepared from 2-iodopyrazine showcasing promising antimicrobial activity. This highlights the potential of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole derivatives in contributing to the development of new antimicrobial agents. These compounds have been evaluated for their effectiveness against a range of pathogens, with some showing considerable activity, pointing to their potential use in combating microbial infections (Jyothi & Madhavi, 2019).
Anticancer Activity
Research into oxindole derivatives of imidazo[1,5-a]pyrazines, which could be related to the chemical structure of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, has shown significant anticancer activity across a variety of human tumor cell lines. These studies suggest the potential of such derivatives in the development of new anticancer therapies. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells, without adversely affecting normal cells, underscores their therapeutic potential (Kamal et al., 2011).
Luminescence Applications
The luminescence properties of imidazo[1,2-a]pyrazin-3(7H)-one compounds, closely related to the structure of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been extensively studied. Their application in bioassays and as potential imaging agents in biological systems highlights the versatility of this chemical scaffold. The review of their bioluminescence, especially in marine organisms, and chemiluminescence for bioassay applications, opens up new avenues for research and development in bioimaging and diagnostic fields (Teranishi, 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is described as a white to pale yellow solid, and it may be stable under normal laboratory conditions .
properties
IUPAC Name |
7-iodo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXGRNFCLSOQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
CAS RN |
1909324-91-9 |
Source
|
Record name | 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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